5-Iodo-2-phenoxypyridine
Overview
Description
Mechanism of Action
Target of Action
5-Iodo-2-phenoxypyridine is a specialty product used for proteomics research applications . .
Biochemical Pathways
It’s worth noting that halogenated pyrimidine bases are readily incorporated into the DNA of various microorganisms . They are poorly utilized for the biosynthesis of dna in mammalian systems in contrast to the corresponding deoxyribonucleosides .
Pharmacokinetics
The pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not clearly outlined in the available resources. A study on a related compound, 5-iodo-2-pyrimidinone-2′-deoxyribose (IPdR), found that IPdR disposition was linear over the dose range used. Based on day 28 kinetics it appears that ipdr elimination is enhanced following repeated administration .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, it’s recommended to handle the compound in a well-ventilated place to avoid formation of dust and aerosols . Additionally, it’s advised to prevent the chemical from entering drains as discharge into the environment must be avoided .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-phenoxypyridine typically involves a multi-step process starting from 6-phenoxy-3-pyridinamine . One common synthetic route includes:
Stage 1: Reacting 6-phenoxy-3-pyridinamine with sulfuric acid and sodium nitrite in water at 5°C for 1 hour.
Stage 2: Treating the resulting intermediate with potassium iodide in water at temperatures ranging from 5°C to 20°C.
Industrial Production Methods: Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, ensuring the process is economically viable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2-phenoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like sodium iodide or potassium iodide.
Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of this compound with different functional groups replacing the iodine atom.
Scientific Research Applications
Chemistry: 5-Iodo-2-phenoxypyridine is used as a building block in organic synthesis, facilitating the creation of more complex molecules .
Biology and Medicine: In biological research, this compound is utilized for its potential bioactivity. It serves as a scaffold for designing new drugs and studying their interactions with biological targets .
Industry: In the industrial sector, this compound is employed in the development of pesticides and other agrochemicals due to its unique chemical properties .
Comparison with Similar Compounds
2-Phenoxypyridine: Lacks the iodine substitution, resulting in different chemical and biological properties.
5-Bromo-2-phenoxypyridine: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and applications.
Uniqueness: 5-Iodo-2-phenoxypyridine stands out due to the presence of the iodine atom, which imparts unique reactivity and potential for forming specific interactions in chemical and biological systems . This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-iodo-2-phenoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INO/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEXQQNAXWYXRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380135 | |
Record name | 5-iodo-2-phenoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352018-92-9 | |
Record name | 5-iodo-2-phenoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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